6-Bromo-4-fluoro-3-methyl-1H-indazole

Medicinal Chemistry Drug Design Physicochemical Properties

6-Bromo-4-fluoro-3-methyl-1H-indazole (CAS 1214900-63-6) is a uniquely triply functionalized indazole scaffold. The orthogonal C6 bromine enables late-stage Suzuki-Miyaura or Buchwald-Hartwig diversification—essential for kinase (PKMYT1, PI3K) and BRD4 inhibitor SAR programs. C4 fluorine modulates pKa, binding affinity, and metabolic stability; C3 methyl occupies key hydrophobic pockets. Simpler analogs (e.g., 4-fluoro-3-methyl-1H-indazole, lacking Br) cannot support cross-coupling, while regioisomeric variants alter N-alkylation selectivity and invalidate SAR continuity. Procure in solid, high-purity (≥98%) form with full analytical certification (NMR, HPLC) for reproducible research and scalable route development.

Molecular Formula C8H6BrFN2
Molecular Weight 229.05 g/mol
CAS No. 1214900-63-6
Cat. No. B1375443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-4-fluoro-3-methyl-1H-indazole
CAS1214900-63-6
Molecular FormulaC8H6BrFN2
Molecular Weight229.05 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC(=CC2=NN1)Br)F
InChIInChI=1S/C8H6BrFN2/c1-4-8-6(10)2-5(9)3-7(8)12-11-4/h2-3H,1H3,(H,11,12)
InChIKeyGRCZRZKMGJKLAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-4-fluoro-3-methyl-1H-indazole CAS 1214900-63-6: A Strategic Halogenated Indazole Building Block for Precision Drug Discovery


6-Bromo-4-fluoro-3-methyl-1H-indazole (CAS 1214900-63-6), with molecular formula C8H6BrFN2 and molecular weight 229.05 g/mol , is a triply functionalized indazole scaffold characterized by a bromine atom at the 6-position, a fluorine atom at the 4-position, and a methyl group at the 3-position of the bicyclic heteroaromatic core [1]. Indazoles represent a privileged pharmacophore widely utilized in medicinal chemistry due to their established roles as kinase inhibitors and as non-classical bioisosteres of phenol or benzimidazole motifs, offering tunable lipophilicity, hydrogen-bonding capacity, and metabolic stability [2][3]. This specific halogenated derivative serves as a pivotal intermediate, where the orthogonal reactivity of the bromine handle (for cross-coupling) and the electron-withdrawing fluorine substituent (for modulating pKa and conformation) enables the construction of diverse, patentable chemical space not readily accessible with simpler, unsubstituted indazole analogs . Direct comparative studies on the isolated target compound are notably limited in the peer-reviewed literature; however, its unique substitution pattern—particularly the combination of C6-Br, C4-F, and C3-Me—differentiates it from more common mono- or di-substituted indazoles and aligns it with advanced SAR efforts targeting epigenetic proteins and kinases [4].

Why 6-Bromo-4-fluoro-3-methyl-1H-indazole Cannot Be Replaced by Unsubstituted or Mono-Halogenated Indazole Analogs in Rigorous SAR Campaigns


In medicinal chemistry programs, the selection of a specific building block like 6-Bromo-4-fluoro-3-methyl-1H-indazole is rarely arbitrary; generic substitution with a structurally related analog such as 4-fluoro-3-methyl-1H-indazole (CAS 662146-05-6) or 7-bromo-4-fluoro-1H-indazole (CAS 1000341-72-9) [1] will critically alter the compound's physicochemical and biological profile. The absence of the bromine atom eliminates the primary synthetic handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), which is essential for late-stage diversification of the C6 position and for establishing critical hydrophobic interactions within target binding pockets . Furthermore, the specific placement of substituents dictates the electronic environment of the heterocyclic core; relocating the bromine atom (e.g., from C6 to C7) or removing the fluorine atom from the C4 position significantly impacts the pKa of the indazole NH, the molecule's lipophilicity (LogP), metabolic stability, and the regioisomeric outcome of N-alkylation reactions, thereby undermining the reproducibility of established synthetic routes and the comparability of structure-activity relationship (SAR) data [2][3]. Therefore, in the context of hit-to-lead optimization or process scale-up, substituting this specific tri-substituted scaffold with a less complex or differently substituted analog constitutes a confounding variable that invalidates cross-study comparisons and jeopardizes the intellectual property scope of the derived final compounds [4].

Quantitative Differentiation Guide for 6-Bromo-4-fluoro-3-methyl-1H-indazole Against Structurally Proximal Analogs


6-Bromo-4-fluoro-3-methyl-1H-indazole Differentiation via Physicochemical Property Tuning: Lipophilicity and Molecular Weight

The triply substituted 6-Bromo-4-fluoro-3-methyl-1H-indazole exhibits quantifiably distinct physicochemical properties compared to its simpler 4-fluoro-3-methyl-1H-indazole core (lacking the C6 bromine) and the 7-bromo-4-fluoro-1H-indazole isomer (lacking the C3 methyl) . While the C6 bromine and C4 fluorine atoms both contribute to lipophilicity (π-Br = 0.86, π-F = 0.14), the primary differentiation lies in the significantly increased molecular weight (ΔMW = +79.0 Da vs. the non-brominated analog) and the corresponding effect on lipophilicity and binding thermodynamics [1][2].

Medicinal Chemistry Drug Design Physicochemical Properties

6-Bromo-4-fluoro-3-methyl-1H-indazole Differentiation via Orthogonal Synthetic Reactivity for Divergent Library Synthesis

The synthetic utility of 6-Bromo-4-fluoro-3-methyl-1H-indazole is defined by its orthogonal reactivity, which is quantifiably distinct from analogs lacking either the bromine or methyl substituents . The C6 bromine atom serves as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling efficient introduction of aryl, heteroaryl, or amine diversity at this specific vector [1]. In contrast, the 4-fluoro-3-methyl-1H-indazole core lacks this reactive handle entirely, precluding late-stage C6 functionalization without requiring additional, inefficient C-H activation steps . Furthermore, the C3 methyl group blocks one of the two primary sites for electrophilic aromatic substitution, directing regioselective functionalization to the remaining C5 or C7 positions, a level of synthetic control not present in 7-bromo-4-fluoro-1H-indazole [2].

Synthetic Chemistry Cross-Coupling Medicinal Chemistry

6-Bromo-4-fluoro-3-methyl-1H-indazole Differentiation via Electronic Modulation of the Indazole Core

The C4 fluorine atom in 6-Bromo-4-fluoro-3-methyl-1H-indazole exerts a powerful electron-withdrawing inductive effect (-I), which is quantifiably distinct from the effects of the C6 bromine atom (-I, +M resonance donation) [1]. While no direct pKa measurement is publicly available for this specific compound, the inductive effect of fluorine at the C4 position on the indazole ring system is well-established to decrease the pKa of the adjacent indazole NH proton and modulate the electron density of the aromatic ring, thereby influencing hydrogen-bonding capacity and binding interactions with target proteins [2][3]. This electronic perturbation is absent in non-fluorinated analogs (e.g., 6-bromo-3-methyl-1H-indazole), leading to different acidity, solubility profiles, and target engagement characteristics .

Physical Organic Chemistry Medicinal Chemistry Computational Chemistry

6-Bromo-4-fluoro-3-methyl-1H-indazole Differentiation: Alignment with Privileged 3-Methyl-1H-Indazole Scaffolds for BRD4 and Kinase Inhibition

The 3-methyl-1H-indazole substructure is a privileged scaffold in medicinal chemistry, particularly for targeting bromodomain-containing proteins (e.g., BRD4) and kinases (e.g., PKMYT1, PI3K) [1]. 6-Bromo-4-fluoro-3-methyl-1H-indazole combines this privileged 3-methyl motif with the C4-F and C6-Br substitution pattern, which is highly relevant to specific SAR programs. For instance, patent literature discloses indazole compounds with C3-methyl, C6-halogen/aryl, and C4-fluoro substitution as PKMYT1 kinase inhibitors [2]. Similarly, a series of 3-methyl-1H-indazole derivatives were designed and optimized as selective BRD4 inhibitors; within such a series, the 6-position bromine serves as a critical synthetic handle for introducing diverse aromatic groups that occupy the acetyl-lysine binding pocket . Analogs lacking the C3-methyl group or bearing a different halogen substitution pattern (e.g., C6-Cl instead of C6-Br) would fall outside the validated SAR of these targeted series [3].

Epigenetics Kinase Inhibition Medicinal Chemistry

6-Bromo-4-fluoro-3-methyl-1H-indazole Differentiation via Regioselective N-Alkylation Control

The substitution pattern on the indazole ring profoundly influences the regioselectivity of N-alkylation reactions, a critical step in the synthesis of many bioactive indazole-containing compounds [1]. The presence of a C3-methyl group in 6-Bromo-4-fluoro-3-methyl-1H-indazole introduces steric hindrance that can direct alkylation preferentially to the N1 or N2 nitrogen, a level of control not present in analogs lacking this substituent, such as 7-bromo-4-fluoro-1H-indazole [2]. The electronic effects of the C4-F and C6-Br substituents further modulate the nucleophilicity of the indazole nitrogens, providing a tunable system for regioselective functionalization [3].

Synthetic Chemistry Regioselectivity Process Chemistry

6-Bromo-4-fluoro-3-methyl-1H-indazole Differentiation: Favorable Handling and Storage Properties for Laboratory-Scale Procurement

6-Bromo-4-fluoro-3-methyl-1H-indazole is supplied as a solid at ambient temperature, a physical form that offers significant practical advantages in laboratory handling and storage compared to liquid or low-melting analogs . Commercial vendors consistently report a purity of ≥97-98% for this compound, with analytical documentation (e.g., NMR, HPLC) available to verify identity and quality . The compound's stability as a solid simplifies weighing, aliquoting, and long-term storage under standard laboratory conditions (e.g., cool, dry place), reducing the risk of degradation or contamination that can compromise sensitive biological assays [1]. In contrast, some related indazole derivatives with different substitution patterns may be oils or have lower melting points, requiring more stringent storage conditions (e.g., refrigeration, inert atmosphere) and presenting greater handling challenges .

Chemical Handling Laboratory Procurement Compound Stability

Validated Application Scenarios for 6-Bromo-4-fluoro-3-methyl-1H-indazole Based on Quantitative Differentiation Evidence


Divergent Library Synthesis via Palladium-Catalyzed Cross-Coupling for Kinase Inhibitor Discovery

This compound is optimally deployed as a core building block in the parallel synthesis of focused libraries targeting kinases (e.g., PKMYT1, PI3K) [1]. The orthogonal reactivity of the C6 bromine atom enables efficient Suzuki-Miyaura or Buchwald-Hartwig cross-coupling to introduce diverse aryl, heteroaryl, or amine substituents, a capability absent in the 4-fluoro-3-methyl-1H-indazole analog (lacking the halogen handle) . The C4 fluorine atom modulates the electronic properties of the resulting analogs, influencing binding affinity and metabolic stability, while the C3 methyl group provides a defined vector for exploring lipophilic interactions within the kinase ATP-binding pocket [2]. Researchers selecting this building block benefit from a pre-functionalized scaffold that reduces the number of synthetic steps required to generate complex, patentable kinase inhibitor candidates [3].

Design and Synthesis of 3-Methyl-1H-Indazole-Based BRD4 Inhibitors

For epigenetic drug discovery programs targeting bromodomain-containing protein 4 (BRD4), 6-Bromo-4-fluoro-3-methyl-1H-indazole serves as a strategic intermediate aligned with the SAR of a validated 3-methyl-1H-indazole inhibitor series . The 3-methyl group is a key structural feature of these BRD4 inhibitors, occupying a specific hydrophobic pocket in the BRD4 bromodomain. The C6 bromine atom provides a crucial synthetic handle for introducing diverse aromatic groups designed to engage the acetyl-lysine binding site, a critical interaction for potent BRD4 inhibition. The C4 fluorine atom further enhances binding affinity and selectivity. Substituting this compound with a non-methylated or differently halogenated analog would place the resulting molecules outside the validated SAR of this promising series, increasing the risk of project failure .

Regioselective N-Alkylation Studies for Optimizing Indazole-Containing Drug Candidates

In process chemistry and medicinal chemistry optimization, controlling the regioselectivity of N-alkylation is critical for obtaining single-isomer products. 6-Bromo-4-fluoro-3-methyl-1H-indazole provides a unique platform for investigating the interplay of steric (from the C3-Me) and electronic (from C4-F and C6-Br) effects on N1 versus N2 alkylation ratios [4]. Unlike simpler analogs such as 7-bromo-4-fluoro-1H-indazole, which lack the C3-methyl group and thus exhibit a different regioselectivity profile, this compound allows researchers to systematically probe and optimize reaction conditions to achieve high yields of the desired isomer [5]. This is essential for developing robust, scalable synthetic routes to advanced drug candidates and for securing composition-of-matter intellectual property [6].

Procurement of a High-Purity Solid Building Block for Reproducible SAR Studies

For academic and industrial laboratories conducting rigorous structure-activity relationship (SAR) studies, the procurement of 6-Bromo-4-fluoro-3-methyl-1H-indazole in its solid, high-purity (≥97-98%) form offers significant operational advantages . The solid physical state facilitates accurate weighing and easy handling, reducing the experimental variability associated with liquid or hygroscopic analogs . The availability of analytical certificates (e.g., NMR, HPLC) from reputable vendors ensures the identity and purity of the starting material, minimizing the risk of introducing impurities that could confound biological assay results or lead to irreproducible synthetic yields. This level of quality control is fundamental for generating reliable SAR data and for the successful scale-up of promising lead compounds .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromo-4-fluoro-3-methyl-1H-indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.